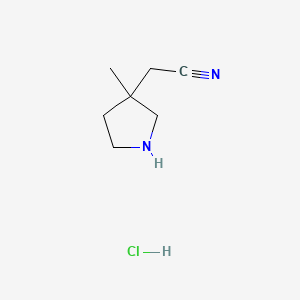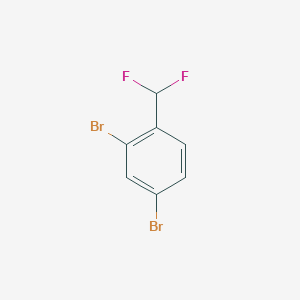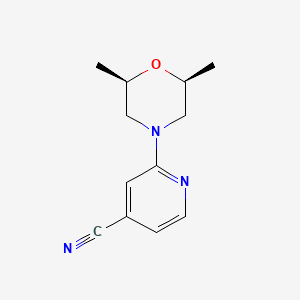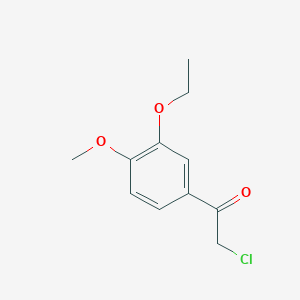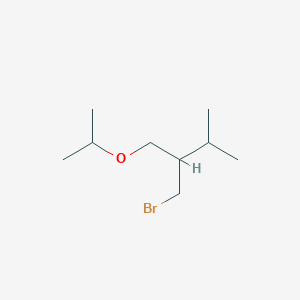
1-Bromo-2-(isopropoxymethyl)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane that features a bromomethyl group attached to a butane backbone, with an isopropoxy group at the terminal position. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-(propan-2-yloxy)butane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Reactions: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Oxidation Reactions: The major products can include alcohols or carboxylic acids.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-3-methyl-1-(propan-2-yloxy)butane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1-(propan-2-yloxy)butane: A similar compound with a different substitution pattern on the butane backbone.
1-(Bromomethyl)-3-(propan-2-yloxy)benzene: A benzene derivative with similar functional groups.
Uniqueness
2-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)butane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromomethyl and isopropoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
1-bromo-3-methyl-2-(propan-2-yloxymethyl)butane |
InChI |
InChI=1S/C9H19BrO/c1-7(2)9(5-10)6-11-8(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
YLIZOVDMVOZWOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


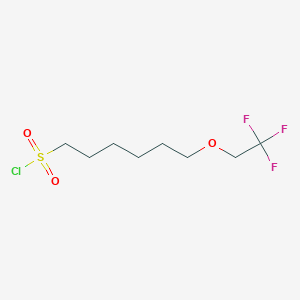




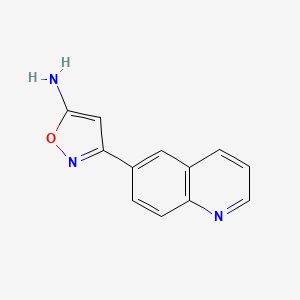
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
